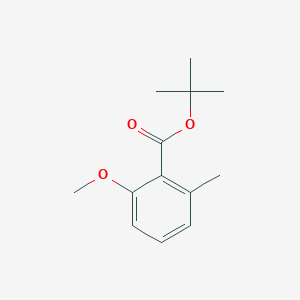

tert-Butyl 2-methoxy-6-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-methoxy-6-methylbenzoate: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methoxy group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxy-6-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-methoxy-6-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 2-Hydroxy-6-methylbenzoic acid.

Reduction: 2-Methoxy-6-methylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methoxy-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-6-methylbenzoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

- tert-Butyl 2-methoxybenzoate

- tert-Butyl 2-methylbenzoate

- tert-Butyl 4-methoxy-6-methylbenzoate

Comparison: tert-Butyl 2-methoxy-6-methylbenzoate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both electron-donating groups (methoxy and methyl) can enhance its nucleophilicity and influence its interaction with biological targets.

Biological Activity

tert-Butyl 2-methoxy-6-methylbenzoate (CAS Number: 82478-11-3) is an aromatic ester with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy and a tert-butyl group, contributing to its chemical properties and biological interactions.

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

- Structure : The compound features a benzoate core with substituents that influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria, although specific Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating membrane penetration and interaction with microbial targets.

Anticancer Potential

The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. However, comprehensive data on dose-response relationships and specific cancer types are still limited .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in target organisms.

- Receptor Modulation : It could act as a modulator of specific receptors, influencing downstream signaling cascades that affect cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy or methyl groups can significantly impact its efficacy:

| Compound Modification | Biological Activity |

|---|---|

| Addition of halogens | Increased antimicrobial activity |

| Variation in alkyl chain length | Altered lipophilicity and membrane permeability |

These modifications can lead to enhanced potency against specific biological targets, making them valuable in drug design .

Case Studies

- Antimicrobial Activity Study :

- Anticancer Research :

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl 2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-9-7-6-8-10(15-5)11(9)12(14)16-13(2,3)4/h6-8H,1-5H3 |

InChI Key |

LCOMDDUSIAHVJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.